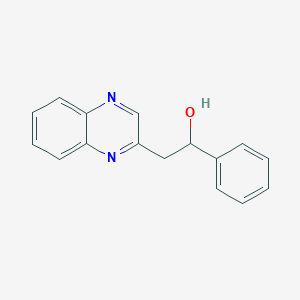

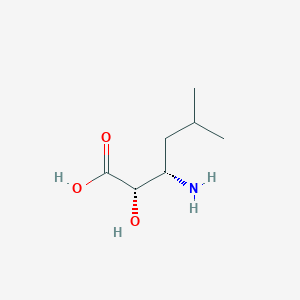

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Overview

Description

“(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid” is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential for life and perform a variety of functions in the body, from building tissues to synthesizing hormones and neurotransmitters .

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines .

Molecular Structure Analysis

The molecular structure of a compound like “(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The “2S” and “3S” in the name refer to the stereochemistry of the molecule, indicating the spatial arrangement of atoms .

Chemical Reactions Analysis

The chemical reactions involving amino acids can be complex and varied. They can undergo a variety of reactions, including condensation to form peptides and proteins, as well as reactions with other molecules in the body .

Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids like “(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid” can vary widely. For instance, they can have different solubilities, melting points, and reactivities depending on their side chains .

Scientific Research Applications

Agricultural and Plant Science Applications

Notably, this compound has been identified as a natural plant elicitor, significantly enhancing plant resistance against extreme temperature stresses and pathogenic attacks. This discovery opens avenues for its application in agriculture, providing a natural solution to enhance crop resilience against environmental challenges and disease outbreaks (Wang et al., 2022).

Biochemical and Pharmacological Synthesis

In the biochemical sphere, the compound has been involved in processes aiming to improve the manufacture of key pharmaceutical intermediates. For instance, an improved process for producing a key intermediate of aliskiren, a potent renin inhibitor, involves the compound. This process emphasizes efficiency and economic viability, avoiding expensive reagents and complex purification steps, making it highly desirable in the pharmaceutical industry (Wang et al., 2013).

Inclusion in Novel Bioactive Compounds

Furthermore, this amino acid derivative has been a component in newly discovered bioactive compounds like carriebowmide and ulongamides, isolated from marine cyanobacteria. These compounds, containing unique amino acids like 3-amino-2-methylhexanoic acid, showcase potential bioactivity and add to the compound's relevance in the discovery and synthesis of new bioactive materials (Gunasekera et al., 2008); (Luesch et al., 2002).

Future Directions

The study of amino acids and their derivatives continues to be a vibrant field of research, with potential applications in medicine, biotechnology, and materials science. Future research directions may include the development of new synthesis methods, the exploration of novel biological functions, and the design of amino acid-based drugs and biomaterials .

properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMFCWSEKVVGO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376141 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

CAS RN |

73397-20-3 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)